

# The Discovery and Characterization of Citrocin: A Novel Antimicrobial Lasso Peptide from Citrobacter

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## Compound of Interest

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of **citrocin**, a 19-amino acid antimicrobial lasso peptide isolated from *Citrobacter pasteurii* and *Citrobacter braakii*.<sup>[1][2]</sup> This document details the experimental protocols for its identification, production, and activity assessment, and presents key quantitative data in a structured format.

## Introduction

Cidrocin is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a unique lariat-knot-like structure.<sup>[3]</sup> Initially identified through genome mining of *Citrobacter pasteurii* CIP 55.13 and subsequently in *Citrobacter braakii* ATCC 51113, **citrocin** has demonstrated moderate antimicrobial activity against *Escherichia coli* and *Citrobacter* strains.<sup>[1]</sup> Notably, it is a potent inhibitor of bacterial RNA polymerase (RNAP), exhibiting approximately 100-fold greater in vitro inhibitory activity than the well-characterized lasso peptide microcin J25.<sup>[2][3][4]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data associated with the characterization of **citrocin**.

Table 1: Minimum Inhibitory Concentrations (MICs) of **Citrocin** against Various Bacterial Strains<sup>[1]</sup>

Bacterial Strain	MIC (μM)
Enterohemorrhagic E. coli (EHEC) O157:H7 TUV93-0	16
E. coli (General Strains)	16 - 125
Citrobacter (General Strains)	16 - 125
Salmonella Newport	1000

Table 2: Production Yields of **Citrocin**

Production Host	Yield	Reference
Citrobacter braakii (Native)	0.7 mg/L	<sup>[3]</sup>
Escherichia coli (Heterologous)	2.7 mg/L	<sup>[3]</sup> <sup>[5]</sup>

## Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of **citrocin**.

## Genome Mining for the Citrocin Biosynthetic Gene Cluster

The identification of the **citrocin** gene cluster was achieved through a genome mining approach targeting the biosynthetic genes of lasso peptides.<sup>[1]</sup>

Protocol:

- Database Searching: Prokaryotic genome databases were searched using algorithms designed to identify putative lasso peptide biosynthetic gene clusters. These algorithms

typically search for the presence of genes encoding a precursor peptide (A gene) and the characteristic processing enzymes (B and C/D genes).[3][6]

- **Homology-Based Search:** A BLAST search using the amino acid sequence of known lasso peptide processing enzymes, such as McjB from the microcin J25 gene cluster, can be used to identify homologous genes in other bacterial genomes.[1]
- **Gene Cluster Analysis:** Once a putative gene cluster is identified, the surrounding genomic region is analyzed to confirm the presence of all necessary components for lasso peptide biosynthesis, including the precursor peptide gene. The **citrocin** gene cluster was identified on an 18,560-bp contig in *C. pasteurii*. [1]

## Heterologous Expression and Purification of Citrocin in *E. coli*

To obtain sufficient quantities of **citrocin** for characterization, the biosynthetic gene cluster was refactored and heterologously expressed in *E. coli*. [1][5]

Protocol:

- **Vector Construction:** The **citrocin** precursor gene (*citA*) was placed under the control of an IPTG-inducible T5 promoter. The processing enzyme genes (*citBCD*) were placed under a constitutive promoter. This construct was cloned into an appropriate expression vector (e.g., pWC88). [1]
- **Transformation:** The expression vector was transformed into *E. coli* BL21(DE3) cells. [1]
- **Culture and Induction:**
  - An overnight culture of the transformed *E. coli* was used to inoculate M9 medium supplemented with 20 amino acids (0.05 g/L each), 0.00005% (w/v) thiamine, and 100 mg/L ampicillin to a starting optical density at 600 nm (OD<sub>600</sub>) of 0.02. [1]
  - The culture was grown at 37°C with shaking at 250 rpm until the OD<sub>600</sub> reached 0.2-0.25. [1]
  - Protein expression was induced by the addition of 1 mM IPTG. [1]

- The culture was then incubated for 20 hours at 20°C with shaking at 250 rpm.[1]
- Harvesting: The bacterial cells were pelleted by centrifugation at 4,000 x g for 20 minutes at 4°C. The supernatant containing the secreted **citrocin** was collected.[1]
- Purification:
  - Citrocin was purified from the culture supernatant using High-Performance Liquid Chromatography (HPLC).[5][7]
  - A C8 reversed-phase column was used for purification.[2]
  - The peak corresponding to **citrocin** was collected. Under the described conditions, this peak eluted at approximately 14.9 minutes.[2]
  - The purified peptide was lyophilized and stored for further analysis.

## Antimicrobial Susceptibility Testing

The antimicrobial activity of purified **citrocin** was assessed using spot-on-lawn assays and by determining the Minimum Inhibitory Concentration (MIC).[1]

Protocol for MIC Determination (Broth Microdilution):

- Inoculum Preparation:
  - Isolate several colonies of the target bacterial strain from a fresh agar plate and suspend them in sterile saline or broth.
  - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).
  - Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well of a 96-well microtiter plate.
- Serial Dilution of **Citrocin**:

- Prepare a serial two-fold dilution of purified **citrocin** in CAMHB in the 96-well plate.
- The final volume in each well should be 100  $\mu$ L after the addition of the inoculum.
- Controls: Include a positive control (bacteria with no **citrocin**) and a negative control (broth only) on each plate.
- Incubation: Incubate the plates at 37°C for 18-24 hours.[\[8\]](#)
- Reading the MIC: The MIC is the lowest concentration of **citrocin** at which there is no visible growth of the bacteria.[\[1\]](#)

## In Vitro RNA Polymerase (RNAP) Inhibition Assay

The inhibitory effect of **citrocin** on bacterial RNA polymerase was evaluated using an in vitro transcription assay.[\[1\]](#)[\[2\]](#)

Protocol:

- Reaction Mixture: Prepare a reaction mixture containing purified E. coli RNAP holoenzyme, a DNA template (e.g., a linear plasmid or a synthetic oligonucleotide with a promoter), and a mixture of ATP, GTP, CTP, and [ $\alpha$ -<sup>32</sup>P]UTP in transcription buffer.
- Inhibition Assay:
  - Add varying concentrations of purified **citrocin** to the reaction mixtures.
  - A control reaction without **citrocin** should be included. Microcin J25 can be used as a positive control for RNAP inhibition.[\[2\]](#)
- Initiation of Transcription: Initiate the transcription reaction by adding the components and incubating at 37°C for a defined period (e.g., 10-30 minutes).
- Termination and Analysis:
  - Stop the reaction by adding a stop solution (e.g., formamide with EDTA).

- Separate the resulting radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).
- Visualization and Quantification: Visualize the transcripts using autoradiography or phosphorimaging. The intensity of the transcript bands will decrease with increasing concentrations of **citrocin**, allowing for the determination of its inhibitory potency (e.g., IC<sub>50</sub>).

## Investigation of the Uptake Mechanism using Knockout Strains

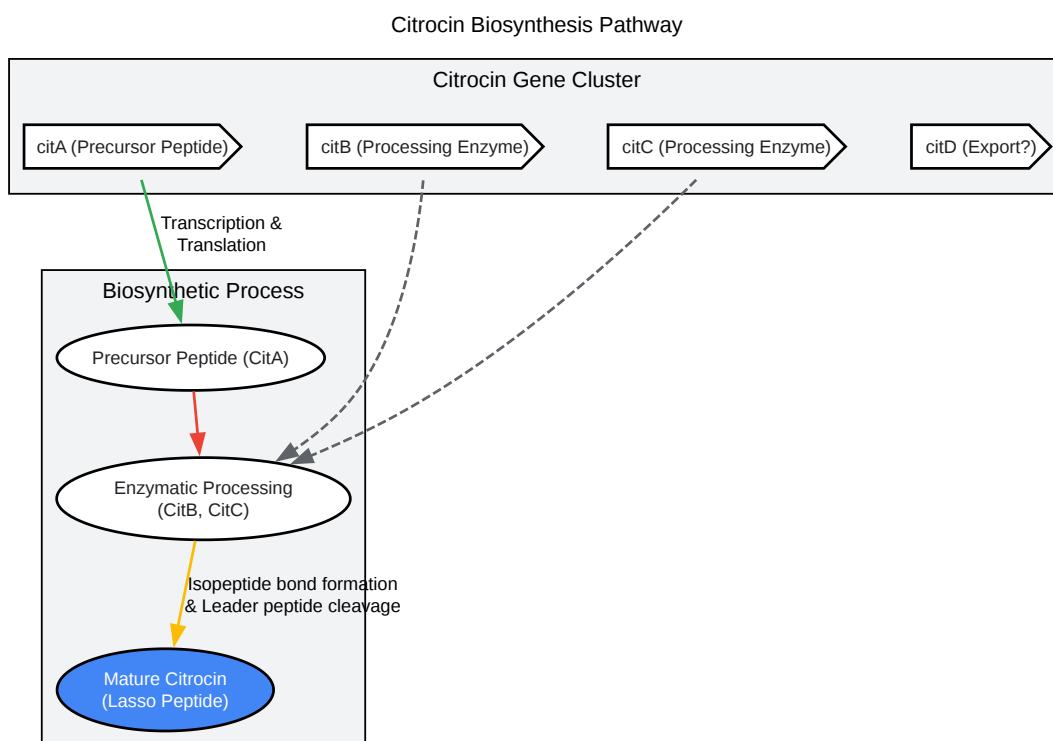
To elucidate the mechanism by which **citrocin** enters bacterial cells, its activity was tested against a panel of *E. coli* knockout strains, including those from the Keio collection.[\[1\]](#)[\[9\]](#)

Protocol:

- Strain Selection: Obtain or generate *E. coli* strains with knockouts in genes encoding for various outer and inner membrane transporters. This includes strains deficient in the TonB-dependent transporter FhuA, components of the Tol-Pal system, and the inner membrane protein SbmA.[\[1\]](#)
- Antimicrobial Susceptibility Testing: Perform antimicrobial susceptibility testing (e.g., MIC determination as described in section 3.3) with **citrocin** against the wild-type parent strain and each of the knockout strains.
- Analysis: Compare the MIC values of **citrocin** for the knockout strains to that of the wild-type strain. A significant increase in the MIC for a particular knockout strain indicates that the deleted gene product is likely involved in the uptake of **citrocin**. This approach revealed the involvement of the inner membrane protein SbmA in **citrocin**'s mechanism of action.[\[1\]](#)

## Visualizations

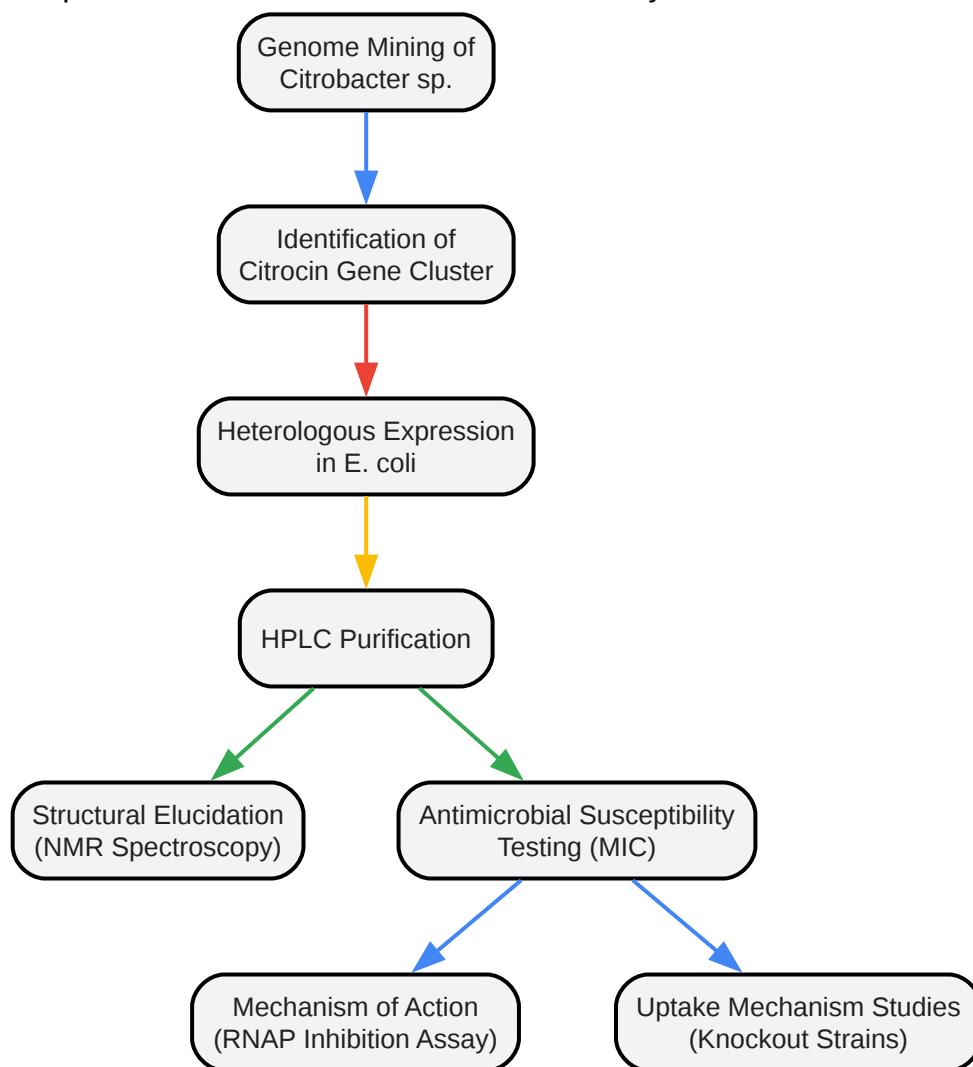
The following diagrams illustrate the biosynthetic pathway of **citrocin** and a general workflow for its discovery and characterization.



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Caption: Biosynthesis of the lasso peptide **citrocin**.

## Experimental Workflow for Citrocin Discovery and Characterization



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Caption: Workflow for **citrocin** discovery and analysis.

## Conclusion

Cidrocin represents a promising new antimicrobial peptide with a potent mechanism of action against a critical bacterial target. This guide provides the foundational knowledge and detailed protocols necessary for researchers to further investigate **citrocin** and other lasso peptides.



The distinct uptake mechanism of **citrocin** compared to structurally similar peptides highlights the potential for discovering novel pathways for antimicrobial entry into bacterial cells, a crucial area of research in the face of growing antibiotic resistance.

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